5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-

Psoriasis In Vivo Efficacy Benzoxazole SAR

Procure CAS 51234-85-6 for its unique regioisomeric identity as a 5-substituted benzoxazoleacetic acid. This compound is essential for anti-psoriatic SAR studies, distinguishing it from inactive 4-substituted regioisomers and hepatotoxic benoxaprofen. Its specific thermal profile (>242°C dec.) and carboxylic acid functionality support prodrug synthesis and analytical method validation. Ensure experimental reproducibility; generic substitution is not valid.

Molecular Formula C15H10ClNO3
Molecular Weight 287.7 g/mol
CAS No. 51234-85-6
Cat. No. B130148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
CAS51234-85-6
Synonyms2-(4-Chlorophenyl)-5-benzoxazoleacetic Acid
Molecular FormulaC15H10ClNO3
Molecular Weight287.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)Cl
InChIInChI=1S/C15H10ClNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19)
InChIKeyMQBAVJCSIXDBPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- (CAS 51234-85-6): Molecular Properties and Comparator Context for Scientific Procurement


5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- (also referred to as α-desmethyl benoxaprofen or CBA) is a benzoxazole derivative with the molecular formula C₁₅H₁₀ClNO₃ and a molecular weight of 287.7 g/mol . This compound belongs to the class of 2-aryl-5-benzoxazolealkanoic acids, which have been extensively investigated for anti-inflammatory and anti-psoriatic applications [1]. It serves as both a direct research tool for probing structure-activity relationships (SAR) within benzoxazole-based pharmacophores and as a synthetic precursor to benoxaprofen and its analogs . The absence of the α-methyl group, in contrast to the clinically evaluated (but withdrawn) benoxaprofen, establishes a distinct pharmacological and toxicological profile that is central to its procurement rationale.

Why 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- Cannot Be Substituted with Generic Benzoxazole Analogs: The Case for Structural Precision


Procurement decisions for benzoxazole-based scaffolds are confounded by the class's broad activity profile. However, for 5-benzoxazoleacetic acid, 2-(4-chlorophenyl)- (CAS 51234-85-6), generic substitution is demonstrably invalid due to critical regioisomeric and substituent-dependent potency cliffs. The position of the acetic acid moiety on the benzoxazole core dictates biological outcome: the 5-substituted regioisomer (this compound) exhibits quantifiable in vivo anti-psoriatic efficacy [1], whereas the corresponding 4-substituted regioisomer (CAS 60723-68-4) was reported to lack significant anti-inflammatory activity in standard rat paw edema models [2]. Furthermore, the absence of an α-methyl group distinguishes this compound from benoxaprofen, a differentiation linked to altered toxicological liability, including benoxaprofen's documented photosensitivity and hepatotoxicity that led to market withdrawal [3]. Reliance on in-class analogs without precise regioisomeric and substituent specification introduces unacceptable experimental variability and compromises reproducibility.

Quantitative Differentiation of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- (CAS 51234-85-6) Against Key Comparators


In Vivo Anti-Psoriatic Efficacy: PASI Score Reduction vs. Methyl Ester Prodrug (MCBA) and Clobetasol

In an imiquimod (IMQ)-induced psoriatic mouse model, oral administration of 5-benzoxazoleacetic acid, 2-(4-chlorophenyl)- (CBA) at 120 mg/kg for 14 days produced a marked reduction in the psoriasis area severity index (PASI) score [1]. The anti-psoriatic effect of CBA was comparable to that of clobetasol propionate, the positive control, based on gross observation and histopathological examination of epidermal hyperplasia and inflammatory infiltration [1]. Notably, the methyl ester prodrug (MCBA) demonstrated stronger anti-psoriatic effects than CBA in both topical and oral dosing regimens [1]. While exact PASI score values were not numerically reported in the text, the efficacy was defined by a significant decrease relative to the IMQ-only control group (maximum erythema score: 3.3; thickness: 3.3; desquamation: 2.8 on a 0-4 scale) [1].

Psoriasis In Vivo Efficacy Benzoxazole SAR

Anti-Psoriatic Activity in Mouse Tail Test: Quantitative Comparison to Benoxaprofen

In a modified mouse tail test, an established animal model of psoriasis, topical benoxaprofen (the α-methyl analog of CBA) demonstrated 14% activity in inducing orthokeratosis [1]. While direct data for CBA in this specific assay were not located, the value provides a quantitative benchmark for the α-desmethyl analog. The reported 14% activity for benoxaprofen contrasts with the inactivity of cyclooxygenase inhibitors indomethacin, acetylsalicylic acid, and bufexamac in the same model [1]. This finding positions the 5-benzoxazoleacetic acid scaffold as a validated anti-psoriatic pharmacophore, with the α-methyl substituent contributing to measurable, albeit modest, topical activity in this model.

Psoriasis Orthokeratosis Benzoxazole SAR

Regioisomeric Differentiation: 5-Benzoxazoleacetic Acid vs. 4-Benzoxazoleacetic Acid in Anti-Inflammatory Activity

The position of the acetic acid substituent on the benzoxazole ring is a critical determinant of anti-inflammatory activity. A series of 2-substituted 4- and 7-benzoxazoleacetic acids were evaluated in the carrageenan-induced rat paw edema assay. The 5-substituted regioisomer, 5-benzoxazoleacetic acid, 2-(4-chlorophenyl)-, was not directly included in this specific publication; however, the study explicitly noted that the only compound exhibiting significant activity, albeit of a low order, was 2-phenyl-α-methyl-7-benzoxazoleacetic acid [1]. The 4-benzoxazoleacetic acid derivatives, including 2-(4-chlorophenyl)-4-benzoxazoleacetic acid (CAS 60723-68-4), were found to lack significant anti-inflammatory activity in this model [1].

Anti-inflammatory Regioisomer Structure-Activity Relationship

Melting Point and Thermal Stability: Differentiation from Benoxaprofen and 4-Regioisomer

The melting point of 5-benzoxazoleacetic acid, 2-(4-chlorophenyl)- is reported as >242°C with decomposition . This thermal profile distinguishes it from its α-methyl analog, benoxaprofen, which has a melting point of approximately 189-190°C , and from the 4-benzoxazoleacetic acid regioisomer (CAS 60723-68-4), which melts at 199-200°C . The high decomposition temperature of CBA (>242°C) is a critical quality control parameter and impacts formulation and storage considerations, particularly for studies requiring thermal processing or accelerated stability testing.

Physicochemical Properties Thermal Stability Quality Control

Validated Research Applications for 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- (CAS 51234-85-6) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Benzoxazole-Based Anti-Psoriatic Agents

Utilize 5-benzoxazoleacetic acid, 2-(4-chlorophenyl)- as a non-methylated control to systematically dissect the contribution of the α-methyl group to both anti-psoriatic efficacy and toxicity. The compound's demonstrated in vivo PASI score reduction in IMQ-induced mice [1] establishes baseline activity. Comparative studies with benoxaprofen (14% activity in mouse tail test) [2] and the more potent methyl ester prodrug MCBA [1] can elucidate the pharmacokinetic and pharmacodynamic roles of α-substitution, guiding the design of next-generation candidates with improved safety margins.

Regioisomeric Selectivity Studies in Anti-Inflammatory Pharmacology

Employ this 5-substituted benzoxazoleacetic acid as a critical comparator against its 4-substituted regioisomer (CAS 60723-68-4) to validate target engagement and downstream signaling pathways. The 4-substituted isomer is reported to lack significant anti-inflammatory activity in rat paw edema models [3]. Differential activity between the 5- and 4-regioisomers can be exploited to map binding site topography on putative protein targets and to confirm that observed in vivo effects are regioisomer-specific rather than class-wide artifacts.

Prodrug Design and Pharmacokinetic Optimization of Benzoxazole Therapeutics

Leverage the compound's carboxylic acid functionality to synthesize and evaluate a library of ester, amide, and other prodrug derivatives. The enhanced in vivo anti-psoriatic efficacy of the methyl ester (MCBA) relative to the parent acid (CBA) [1] validates the prodrug strategy for improving oral bioavailability and tissue penetration. This scaffold serves as an ideal starting point for systematic prodrug optimization, with the parent acid providing a reference point for intrinsic activity.

Analytical Method Development and Quality Control for Benzoxazole Derivatives

Capitalize on the compound's distinct thermal profile (melting point >242°C with decomposition) to develop and validate identity and purity assays. The >52°C difference in melting behavior compared to benoxaprofen and >42°C difference versus the 4-regioisomer enable robust differential scanning calorimetry (DSC) and hot-stage microscopy methods for unambiguous identification and quantification of this compound in the presence of its analogs, ensuring experimental reproducibility and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.